4-(Piperidin-2-yl)pyridine hydrochloride
Description
Historical Context of the Piperidine-Pyridine Scaffold in Chemical Research
The piperidine (B6355638) ring, a saturated six-membered heterocycle, is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals. rsc.orggoogle.com Its discovery dates back to 1850 by the Scottish chemist Thomas Anderson, who isolated it from piperine, the compound responsible for the pungency of black pepper. rsc.org The pyridine (B92270) ring, an aromatic analogue, was also identified in the 19th century and has since become a fundamental building block in medicinal chemistry and materials science. researchgate.net
The combination of these two rings into a single scaffold has been a subject of interest for decades, largely driven by the pursuit of new therapeutic agents. Derivatives of pyridylpiperidine have been explored for their potential in a range of biological applications. nih.gov The synthesis of such compounds has evolved significantly, with early methods often involving multi-step, low-yielding reactions. Modern synthetic strategies, however, leverage advances in catalysis and asymmetric synthesis to afford these complex structures with greater efficiency and stereochemical control. rsc.orgacs.orgnih.gov
Structural Significance of the 4-(Piperidin-2-yl)pyridine (B2720239) Hydrochloride Moiety
The structure of 4-(Piperidin-2-yl)pyridine hydrochloride is characterized by a pyridine ring substituted at the 4-position with a piperidine ring, which itself is linked to the pyridine at its 2-position. This specific connectivity imparts several key structural features:
Chirality: The piperidine ring is substituted at the C2 position, creating a chiral center. This means that 4-(Piperidin-2-yl)pyridine exists as a pair of enantiomers, (R)- and (S)-4-(Piperidin-2-yl)pyridine. The synthesis of enantiomerically pure forms of such compounds is a significant challenge and a major focus of contemporary organic synthesis. rsc.orgacs.org The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the more basic piperidinyl nitrogen.
Electronic Properties: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. organic-chemistry.org In contrast, the piperidine ring is a saturated, electron-rich amine. The direct linkage of these two rings creates a molecule with distinct electronic domains, which can influence its reactivity and intermolecular interactions.
Table 1: Comparison of Parent Heterocycles
| Feature | Piperidine | Pyridine |
| Formula | C₅H₁₁N | C₅H₅N |
| Molar Mass | 85.15 g/mol | 79.10 g/mol |
| Structure | Saturated heterocycle | Aromatic heterocycle |
| Basicity (pKa of conjugate acid) | ~11.2 | ~5.2 |
| Nature | Aliphatic amine | Aromatic amine |
Overview of Research Trajectories for Nitrogen-Heterocyclic Compounds
Research into nitrogen-heterocyclic compounds is a vibrant and rapidly evolving field, driven by their immense importance in pharmaceuticals, agrochemicals, and materials science. rsc.orgevitachem.com Several key research trajectories are particularly relevant to compounds like this compound:
Asymmetric Synthesis: The development of novel and efficient methods for the enantioselective synthesis of chiral heterocycles is a major focus. acs.orgnih.gov This includes the use of chiral catalysts, auxiliaries, and biocatalysis to control the stereochemical outcome of reactions. For 2-substituted piperidines, methods such as the asymmetric hydrogenation of substituted pyridines or the use of chiral building blocks are actively being explored. asianpubs.orgnih.gov
Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining the synthesis of complex molecules. Research in this area aims to develop catalysts that can selectively activate and functionalize specific C-H bonds in heterocyclic systems, reducing the need for pre-functionalized starting materials.
Medicinal Chemistry: Nitrogen heterocycles are a cornerstone of drug discovery. nih.govajchem-a.com Ongoing research seeks to design and synthesize new heterocyclic scaffolds with improved biological activity, selectivity, and pharmacokinetic properties. The piperidine-pyridine motif, for instance, is found in a number of biologically active compounds. nih.gov
Sustainable Chemistry: There is a growing emphasis on developing more environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption in the production of nitrogen-heterocyclic compounds. evitachem.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-piperidin-2-ylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;/h4-5,7-8,10,12H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRKXXXJJOFHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143924-49-6, 1402672-48-3 | |
| Record name | Pyridine, 4-(2-piperidinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143924-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(piperidin-2-yl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Piperidin 2 Yl Pyridine Hydrochloride and Analogues
Retrosynthetic Analysis of the 4-(Piperidin-2-yl)pyridine (B2720239) Skeleton
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. lakotalakes.comadvancechemjournal.com For the 4-(piperidin-2-yl)pyridine skeleton, two primary disconnection strategies are considered.
The most straightforward approach involves the hydrogenation of a corresponding 4-(pyridin-2-yl)pyridine precursor. This simplifies the synthesis to the formation of a biaryl-type C-C bond between two pyridine (B92270) rings, a well-established transformation.
A second general strategy involves disconnecting the piperidine (B6355638) ring itself. This can be envisioned through two main pathways:
C-N bond disconnection: Breaking one of the carbon-nitrogen bonds of the piperidine ring leads to a linear amino-aldehyde or a related precursor. Subsequent intramolecular cyclization, often via reductive amination, would then form the six-membered ring. nih.gov
C-C bond disconnection: A more complex disconnection could break a carbon-carbon bond within the piperidine ring, suggesting a strategy based on cycloaddition or tandem reactions to assemble the heterocyclic core.
These retrosynthetic pathways map out the primary synthetic routes explored for this class of compounds: either the late-stage formation of the piperidine ring via reduction or the construction of the piperidine ring from an acyclic, pyridine-containing precursor.
Classical Approaches to 4-(Piperidin-2-yl)pyridine Hydrochloride Synthesis
Classical synthetic methods for piperidine derivatives remain highly relevant and are broadly categorized into two main routes: the construction of the piperidine ring through cyclization reactions and the functionalization of a pre-existing pyridine ring, typically followed by reduction. researchgate.netnih.gov
Cyclization Reactions for Piperidine Ring Formation
The formation of the piperidine ring onto a pyridine scaffold can be achieved through several cyclization strategies. These methods build the saturated heterocycle from an acyclic precursor already containing the pyridine unit.
Reductive amination is a powerful method for forming C-N bonds and can be applied in an intramolecular fashion to construct cyclic amines. evitachem.comnih.gov This strategy typically involves the reaction of a precursor containing both an aldehyde or ketone and an amine functionality. The intermediate imine or iminium ion undergoes reduction to form the piperidine ring. nih.gov
A plausible pathway involves a 1,5-dicarbonyl compound that reacts with an amine source. For the synthesis of the 4-(piperidin-2-yl)pyridine core, this would translate to a linear substrate containing a pyridine-4-yl group and appropriate functional groups that can undergo a domino intramolecular tandem Michael-type addition or a similar cyclization cascade. nih.gov
Table 1: Overview of Reductive Amination for Piperidine Synthesis
| Reactant Type 1 | Reactant Type 2 | Key Intermediate | Reducing Agent (Example) | Product |
| Aldehyde/Ketone | Primary Amine | Imine/Iminium Ion | Sodium Borohydride (NaBH₄) | Secondary Amine (Piperidine) |
| Amino-aldehyde | (Intramolecular) | Cyclic Imine | Catalytic Hydrogenation | Piperidine |
Intramolecular cyclization encompasses a range of reactions where a linear molecule containing a nucleophilic nitrogen attacks an electrophilic carbon to form the piperidine ring. nih.gov These pathways can be initiated through various mechanisms, including nucleophilic substitution or metal-catalyzed cyclization. nih.govorganic-chemistry.org
One common approach is the cyclization of an amino alcohol. A one-pot procedure can be employed where an amino alcohol is treated with thionyl chloride (SOCl₂), which converts the hydroxyl group into a good leaving group (chloride), facilitating subsequent intramolecular nucleophilic substitution by the amine to close the ring. Another method involves the reaction of primary amines with alkyl dihalides under alkaline conditions, often accelerated by microwave irradiation. organic-chemistry.org For the target molecule, this would require a precursor such as an N-substituted 5-halo-1-(pyridin-4-yl)pentylamine.
Pyridine Ring Functionalization for Direct Coupling
Perhaps the most common and direct route to the 4-(piperidin-2-yl)pyridine skeleton is the hydrogenation of a corresponding 4-(pyridin-2-yl)pyridine precursor. nih.gov This approach focuses on first establishing the C-C bond between the two aromatic rings and then selectively reducing one of the pyridine rings to piperidine.
The catalytic hydrogenation of substituted pyridines is a well-established method for producing piperidine derivatives. asianpubs.org Various catalysts, including platinum, palladium, rhodium, and ruthenium, are effective for this transformation. asianpubs.org The reaction is often carried out under acidic conditions, such as in glacial acetic acid, which can also aid in the formation of the hydrochloride salt. asianpubs.org Platinum(IV) oxide (PtO₂, Adams' catalyst) is a mild and effective catalyst for the hydrogenation of substituted pyridines at room temperature under 50-70 bar of hydrogen pressure. asianpubs.org Electrocatalytic hydrogenation has also emerged as a sustainable alternative, capable of reducing pyridine to piperidine under ambient temperature and pressure, avoiding the need for high-pressure H₂ gas. nih.govacs.org
Table 2: Catalytic Systems for Pyridine Hydrogenation to Piperidine
| Catalyst | Hydrogen Source | Solvent (Example) | Conditions | Reference |
| PtO₂ (Adams' catalyst) | H₂ (50-70 bar) | Glacial Acetic Acid | Room Temperature | asianpubs.org |
| Rh/C | H₂ | - | Lower atmospheric pressure | asianpubs.org |
| RuO₂ | H₂ | - | High Temperature & Pressure | asianpubs.orgresearchgate.net |
| Rhodium Complex | Formic Acid | DCM/H₂O | 40 °C | dicp.ac.cn |
| Rh on carbon cloth | H₂O (electrolysis) | Aqueous K₃PO₄ | Ambient Temp & Pressure | nih.govacs.org |
Halogenated pyridines are versatile precursors in synthetic chemistry, serving as electrophilic partners in cross-coupling reactions to form C-N or C-C bonds. evitachem.com For instance, 2-chloropyridine (B119429) derivatives are frequently used in nucleophilic aromatic substitution (SNAr) reactions. The reaction of 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402), for example, proceeds efficiently because the electron-withdrawing nitro group activates the 2-position for nucleophilic attack. nih.gov
A more modern and versatile approach is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method allows for the formation of a C-N bond between a halopyridine and an amine. A synthetic sequence for a related analogue involved the reaction of 2,6-dichloropyridine (B45657) first with piperidine in an SNAr reaction, followed by a Buchwald-Hartwig coupling with tert-butylcarbamate (B1260302) to install a protected amino group. mdpi.com This strategy could be adapted by starting with a 4-halopyridine and coupling it with a suitable 2-substituted piperidine derivative.
Activated Pyridine Derivatives for Nucleophilic Attack
The direct functionalization of the pyridine ring via nucleophilic attack is challenging due to the electron-deficient nature of the aromatic system. mdpi.com To overcome this, synthetic strategies often involve the activation of the pyridine ring to enhance its electrophilicity. A primary method for this activation is the formation of N-substituted pyridinium (B92312) salts. mdpi.com The positive charge on the nitrogen atom renders the pyridine ring significantly more susceptible to attack by nucleophiles, typically at the C2 or C4 positions. nih.gov This nucleophilic addition leads to the formation of dihydropyridine (B1217469) (DHP) intermediates, which are versatile precursors that can be subsequently reduced to the desired piperidine derivatives. mdpi.com
This activation strategy is a cornerstone for building complexity. mdpi.com For instance, the Zincke reaction, involving the opening of a pyridinium salt with an amine followed by a ring-closing condensation, provides access to diverse N-(hetero)arylpyridinium salts. chemrxiv.orgchemrxiv.orgresearcher.life These salts can then undergo hydrogenation or further nucleophilic additions to yield a wide array of N-substituted piperidine derivatives. chemrxiv.orgchemrxiv.org This approach allows for the convergent coupling of complex molecular fragments and is suitable for high-throughput experimentation to rapidly generate libraries of piperidine-containing compounds for drug discovery. chemrxiv.orgchemrxiv.orgresearcher.life
Direct Coupling Strategies for the Piperidine-Pyridine Linkage
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds, providing direct routes to the piperidine-pyridine core structure or its immediate precursors.
The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. yonedalabs.comlibretexts.org In the context of 4-(Piperidin-2-yl)pyridine synthesis, this can be envisioned by coupling a pyridine-containing boronic acid with a suitable piperidine-based halide, or vice-versa. More commonly, the strategy involves the synthesis of a substituted pyridine, which is subsequently hydrogenated. For example, a Suzuki-Miyaura coupling can be used to arylate a pyridine ring, which is then reduced to the corresponding piperidine. nih.gov However, the presence of the free N-H group in nitrogen-rich heterocycles can inhibit the palladium catalyst, often requiring N-protection strategies or specialized catalytic systems to achieve good yields. nih.gov Research has focused on developing robust palladium precatalysts that are effective for the cross-coupling of unprotected azole halides under mild conditions. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Pyridine Functionalization
| Catalyst System | Electrophile | Nucleophile | Conditions | Yield | Reference |
| Pd(OAc)₂, (o-tolyl)₃P | 2-Bromopyridine | Aryl aluminum reagent | N/A | High | organic-chemistry.org |
| Pd₂(dba)₃, X-Phos | 2-Chloropyridine | Aryl zinc reagent | Room Temp | High | organic-chemistry.org |
| Pd Precatalyst P1 | 3-Chloroindazole | Aryl boronic acid | 60 °C, 5-8 h | 95% | nih.gov |
| Triangular Tri-palladium Cluster | 2,4-Dibromopyridine | Aryl boronic acid | N/A | up to 99% | researchgate.net |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate. nih.gov This method is exceptionally useful for synthesizing N-aryl piperidines and related compounds. nih.govthieme-connect.com While this reaction typically functionalizes the nitrogen atom of the piperidine ring, it represents a key strategy for assembling complex analogues. rsc.org Recent advancements have led to protocols that are rapid, can be performed under aerobic conditions, and are even applicable in solvent-free systems, enhancing the method's efficiency and environmental friendliness. nih.gov The use of specific N-heterocyclic carbene (NHC) palladium complexes has proven highly effective for coupling piperidines with a wide range of hetaryl bromides. thieme-connect.com
Table 2: Buchwald-Hartwig Amination for Piperidine Functionalization
| Catalyst System | Amine | Electrophile | Conditions | Yield | Reference |
| (NHC)Pd Precatalyst | Piperidine | 4-Chloroanisole | General Procedure | 43% | rsc.org |
| (IPr)Pd(acac)Cl | Piperidine | Hetaryl Bromides | Optimized (DoE) | N/A | thieme-connect.com |
| Pd Precatalyst, X-Phos | Piperazine | Aryl Halide | Microwave Heating | High | researchgate.net |
| Pd₂(dba)₃, ligand | Bicyclic Hydrazine | Intramolecular Aryl Halide | N/A | up to 42% (over 5 steps) | rsc.org |
Grignard Reagent Additions to Pyridine N-oxides
A well-established, transition-metal-free method for introducing a substituent at the C2-position of a pyridine ring involves the addition of a Grignard reagent to a pyridine N-oxide. organic-chemistry.org The N-oxide functionality directs the nucleophilic attack of the Grignard reagent regiospecifically to the C2 position. organic-chemistry.orgdiva-portal.org The initial addition product, a dihydropyridine derivative, can then be subjected to further reactions. organic-chemistry.org For instance, treatment with acetic anhydride (B1165640) can lead to the formation of a 2-substituted pyridine, while careful reduction can yield the corresponding 2-substituted piperidine. organic-chemistry.orgthieme-connect.com
This methodology has been refined to allow for the enantioselective synthesis of optically active piperidines. nih.govacs.org By using a chiral auxiliary, such as a lithium binolate complex, the addition of aryl Grignard reagents to pyridine N-oxides can proceed with good enantiomeric excess. nih.govacs.org The resulting optically active N-hydroxyltetrahydropyridines can often be further enriched through crystallization and then reduced to highly enantiopure piperidines. acs.org Controlling the reaction temperature is crucial; keeping temperatures low (e.g., -40 °C to -78 °C) can prevent undesired ring-opening side reactions and allows for the synthesis of stable dihydropyridine N-oxide intermediates, which are valuable for subsequent transformations into substituted piperidines. diva-portal.orgthieme-connect.com
Table 3: Synthesis of Substituted Piperidines via Grignard Addition to Pyridine N-Oxides
| Grignard Reagent | Pyridine N-Oxide | Chiral Additive | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| Aryl Grignards | Substituted | Lithium binolate | N-hydroxyltetrahydropyridines | 51-94% | 54-80% | nih.govacs.org |
| Alkyl Grignards | Unsubstituted | None | C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines | up to 92% | N/A (Diastereoselective) | thieme-connect.com |
| Phenylmagnesium bromide | 4-Substituted | Lithium binolate | cis-2,4-disubstituted piperidine | High | 90% | acs.org |
Modern Advancements in the Synthesis of this compound
Catalytic Hydrogenation of Pyridine Derivatives to Piperidines
The catalytic hydrogenation of pyridines is one of the most direct and atom-economical methods for synthesizing piperidine rings. researchgate.net This transformation is of significant industrial and academic interest, as it uses clean hydrogen gas and produces the desired saturated heterocycle, often with minimal waste. researchgate.netasianpubs.org The reaction can be performed using either heterogeneous or homogeneous catalysts, with modern research focusing on developing milder, more selective, and more efficient catalytic systems. nih.govrsc.org
Homogeneous catalysts, which are soluble in the reaction medium, offer distinct advantages in terms of selectivity, activity under mild conditions, and mechanistic understanding. rsc.orgchemrxiv.org Recent years have seen significant progress in the use of homogeneous noble metal complexes for pyridine hydrogenation.
Iridium-based catalysts have shown remarkable efficacy. An Iridium(III) complex has been developed for the ionic hydrogenation of a broad range of pyridines, yielding functionalized piperidines as their stable piperidinium (B107235) salts. chemrxiv.org This method is notable for its tolerance of highly reduction-sensitive functional groups, such as nitro, azido, and bromo groups, and is scalable to the decagram level. chemrxiv.org
Rhodium catalysts are also widely employed. A catalyst generated in situ from [RhCp*Cl₂]₂ and potassium iodide has been used for the transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture as the hydrogen source. dicp.ac.cn This approach avoids the use of high-pressure hydrogen gas. dicp.ac.cn More recently, commercially available rhodium oxide (Rh₂O₃) has been identified as a surprisingly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C), demonstrating broad substrate scope. rsc.org
The choice of catalyst and conditions can influence the stereochemical outcome of the reaction. For instance, the hydrogenation of substituted pyridines often yields the cis-piperidine derivative as the major product, a common result for arene hydrogenation. asianpubs.orgrsc.org
Table 4: Homogeneous Catalytic Hydrogenation of Pyridine Derivatives
| Catalyst System | Hydrogen Source | Substrate Type | Key Features | Reference |
| Iridium(III) Complex | H₂ | Multi-substituted pyridines | Tolerates sensitive groups (nitro, azido, bromo); forms piperidinium salts. | chemrxiv.org |
| [RhCp*Cl₂]₂ / KI | HCOOH/NEt₃ | N-benzylpyridinium salts | Transfer hydrogenation; avoids H₂ gas. | dicp.ac.cn |
| Rh₂O₃ | H₂ (5 bar) | Functionalized pyridines | Commercially available catalyst; mild conditions (40 °C). | rsc.org |
| Ruthenium(II) Complex | H₂ | Pyridine derivatives | Used in a double reduction sequence for specific products. | nih.gov |
Heterogeneous Catalysis (e.g., Ru, Ni catalysts)
Heterogeneous catalysis is a cornerstone in the synthesis of piperidine frameworks from pyridine precursors. Catalysts based on ruthenium (Ru) and nickel (Ni) are particularly notable for their efficacy in these transformations.
Ruthenium catalysts have been successfully employed in the one-pot synthesis of substituted pyridines, which are essential precursors for piperidine derivatives. nih.gov For instance, ruthenium-catalyzed reactions can assemble complex pyridine rings from simpler starting materials like acetophenones and ammonium (B1175870) acetate (B1210297). nih.gov
Nickel catalysis offers powerful methods for the functionalization of the pyridine ring prior to reduction. A cooperative approach using nickel and a Lewis acid can achieve direct C-4 selective alkylation of pyridine with alkenes and alkynes. nih.gov Furthermore, nickel-catalyzed enantioselective arylation can convert pyridine into 2-aryl-1,2-dihydropyridines. These intermediates are readily transformed into a variety of chiral piperidine derivatives. ucla.edursc.org This method is significant as it uses pyridine, a basic chemical feedstock, to construct complex, valuable chiral heterocycles in a single step. ucla.edursc.org
The general strategy involves the hydrogenation of the pyridine ring, which converts the aromatic system into a saturated piperidine ring. chemrevlett.com While direct synthesis of 4-(piperidin-2-yl)pyridine using these specific catalysts is a specialized process, the principles are well-established through the synthesis of related structures.
Table 1: Examples of Heterogeneous Catalysis in Pyridine and Piperidine Synthesis
| Catalyst System | Substrate(s) | Product Type | Key Finding |
|---|---|---|---|
| Ruthenium | Acetophenones, Ammonium Acetate, DMF | 2,4-Diarylsubstituted Pyridines | Demonstrates Ru-catalyzed one-pot synthesis of the pyridine core. nih.gov |
| Nickel / Lewis Acid | Pyridine, Alkenes/Alkynes | 4-Alkylpyridines | Achieves direct and selective C-4 alkylation of the pyridine ring. nih.gov |
Asymmetric Synthesis of Chiral this compound Isomers
Creating specific stereoisomers of 4-(piperidin-2-yl)pyridine is crucial, as different isomers can have distinct biological properties. Asymmetric synthesis provides the tools to control the three-dimensional arrangement of atoms during the reaction.
Diastereoselective synthesis aims to produce one diastereomer in preference to others. A notable strategy is the dearomatization-hydrogenation (DAH) process. In one application, a rhodium catalyst was used for a one-pot DAH of fluoropyridine precursors, leading to all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This method highlights how catalytic hydrogenation of a substituted pyridine can be controlled to yield a specific spatial arrangement of substituents on the piperidine ring. nih.gov Another powerful approach involves the stereoselective synthesis of cis-2,6-disubstituted piperidines starting from a chiral aziridine, demonstrating that the stereochemistry of the final product can be dictated by a carefully chosen starting material. rsc.org
Enantioselective catalysis is used to generate a specific enantiomer (a non-superimposable mirror image) of a chiral molecule. This is often achieved using chiral catalysts that influence the stereochemical course of the reaction.
Transition Metal Catalysis : Nickel-catalyzed cross-coupling reactions are prominent in this area. By using a chiral phosphoramidite (B1245037) ligand with a Ni(0) catalyst, pyridinium ions can be coupled with arylzinc reagents to form enantioenriched 2-aryl-1,2-dihydropyridines. ucla.edu These products can then be elaborated into various chiral piperidine derivatives with little to no loss of enantiomeric excess. ucla.edursc.org Similarly, rhodium-catalyzed asymmetric reactions, such as the reductive Heck reaction, can produce enantioenriched 3-substituted piperidines from dihydropyridine precursors. acs.org
Biocatalysis : Enzymes offer a highly selective alternative for creating chiral molecules. A chemo-enzymatic cascade using an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This approach leverages the high stereoselectivity of enzymes to achieve asymmetric dearomatization of activated pyridines. nih.gov
Table 2: Approaches in Asymmetric Synthesis of Chiral Piperidines
| Method | Catalyst/Reagent | Precursor | Product | Stereochemical Control |
|---|---|---|---|---|
| Dearomatization-Hydrogenation | Rhodium catalyst | Fluoropyridines | all-cis-(Multi)fluorinated piperidines | Diastereoselective nih.gov |
| Enantioselective Arylation | Nickel / Chiral Ligand | Pyridine | Enantioenriched 2-aryl-1,2-dihydropyridines | Enantioselective ucla.edursc.org |
Flow Chemistry Applications in Reaction Optimization
Flow chemistry, where reactions are run in continuous streams through a reactor, has emerged as a powerful tool for optimizing the synthesis of pyridine and piperidine derivatives. nih.gov This technology offers superior control over reaction parameters like temperature and mixing, enhances safety, and facilitates scaling up. nih.govresearchgate.net
More advanced applications integrate flow chemistry with artificial intelligence and machine learning for real-time reaction optimization. digitellinc.com For the synthesis of butylpyridinium bromide, a Bayesian optimization platform was used to simultaneously maximize both reaction yield and production rate, efficiently mapping the optimal reaction conditions. nih.gov This human-in-the-loop approach allows for rapid screening of reaction parameters and accelerates the development of efficient synthetic protocols. digitellinc.comnih.gov Flow chemistry is thus well-suited for producing libraries of compounds like piperidin-4-ones for further research. nih.gov
Table 3: Flow Chemistry in Pyridine Derivative Synthesis
| Product | Key Technology | Advantages Noted | Throughput/Yield |
|---|---|---|---|
| 4-Nitropyridine | Two-step continuous flow | Enhanced safety, minimized by-products, higher yield | 0.716 kg/day at 83% yield researchgate.net |
| Butylpyridinium Bromide | Flow chemistry with Bayesian optimization | Simultaneous optimization of yield and production rate | Optimal conditions found at 85.9% yield and 0.90 g/h production rate nih.gov |
Purification and Isolation Techniques for this compound
The final step in any synthesis is the purification and isolation of the target compound in a pure form. For amine-containing compounds like 4-(piperidin-2-yl)pyridine, salt formation is a highly effective strategy.
Salt Formation for Enhanced Purity (e.g., Hydrochloride Salts)
Converting the basic piperidine and pyridine nitrogen atoms into a salt, such as a hydrochloride salt, is a standard and highly effective purification method. This technique leverages the significant difference in solubility between the free base and its salt form. The hydrochloride salt of a pyridine or piperidine derivative is typically a crystalline solid with lower solubility in many organic solvents compared to its free base, which is often an oil. google.comgoogle.com This property facilitates its isolation and purification by crystallization or precipitation. chemrevlett.comgoogle.com
The process generally involves dissolving the crude product (free base) in a suitable organic solvent, such as isopropyl alcohol or toluene, and then introducing hydrogen chloride. google.comgoogle.com This can be done by adding a solution of hydrochloric acid or by bubbling hydrogen chloride gas through the mixture. google.comgoogle.com The resulting hydrochloride salt precipitates out of the solution as a solid. google.com This solid can then be collected by filtration, washed with a solvent to remove soluble impurities, and dried. This method has been shown to produce pyridine hydrochloride with very high purity ( >99%) and low moisture content. google.com The formation of a stable, crystalline hydrochloride salt also enhances the compound's handling and stability for storage. evitachem.com
Table 4: Properties of Amine Hydrochloride Salts
| Compound | Salt Form | Purification Method | Melting Point (°C) |
|---|---|---|---|
| 4-Acetyl 4-phenyl piperidine | Hydrochloride | Precipitation with HCl in Isopropyl Alcohol | 234-236 google.com |
| Pyridine | Hydrochloride | Precipitation with HCl gas in Toluene | 144-146 google.com |
Chromatographic Separation Methods (e.g., SFC)
The separation of enantiomers and diastereomers of 4-(Piperidin-2-yl)pyridine and its analogues is a critical step in both the synthesis and the quality control of these compounds. Due to the presence of a chiral center at the C2 position of the piperidine ring, this molecule exists as a pair of enantiomers. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are indispensable tools for resolving these stereoisomers.
High-Performance Liquid Chromatography (HPLC)
HPLC equipped with Chiral Stationary Phases (CSPs) is a well-established and powerful technique for the analytical and preparative separation of enantiomers. mdpi.com The selection of the appropriate CSP and mobile phase is paramount for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including heterocyclic amines. mdpi.comresearchgate.net
For amine-containing compounds like piperidine derivatives, the composition of the mobile phase often requires careful optimization. The addition of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is frequently necessary to improve peak shape and achieve elution from the column, as basic analytes can otherwise interact too strongly with the stationary phase. mdpi.com
Research on related structures provides insight into effective separation strategies. For instance, the diastereomers of 3-(piperidin-3-yl)-1H-indole derivatives have been successfully separated using flash chromatography and their diastereomeric ratio determined by HPLC. nih.gov Similarly, enantioselective HPLC methods have been developed for various biologically active amines and their derivatives, underscoring the versatility of this technique. mdpi.com
Table 1: Examples of HPLC Conditions for Separation of Related Chiral Piperidine and Pyridine Analogues
| Compound Type | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Chiral Amines | Cellulose-based CSPs (ODH® and LUX-3®) | n-Hexane/Isopropanol with Diethylamine (DEA) | - | - | mdpi.com |
| (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)- acs.orgrsc.orgnih.gov-thiadiazole | Chiralpak IA (Amylose-based) | n-Hexane/Isopropanol (90:10, v/v) | 1.2 mL/min | 254 nm | tandfonline.com |
| 3-(Piperidin-3-yl)-1H-indole Diastereomers | (Separated by flash chromatography) | Dichloromethane/Methanol or Acetone/Cyclohexane (B81311) | - | - | nih.gov |
| 4-Aminoflavane Diastereomers | Chiralcel® OJ (Cellulose-based) | Normal phase with alcohol modifiers | - | - | researchgate.net |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative to HPLC for the purification and analysis of chiral compounds. SFC typically utilizes supercritical carbon dioxide as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol. This technique offers several advantages, including faster separations, reduced solvent consumption, and lower environmental impact.
The separation of basic compounds, such as pyridine derivatives, by SFC can present challenges like poor peak shape (tailing). The selection of both the stationary phase and mobile phase additives is crucial to overcome these issues. For the impurity profiling of drug combinations containing pyridine moieties, a 2-ethyl pyridine stationary phase has been used effectively. nih.gov The addition of modifiers like ammonium acetate and a volatile amine (e.g., isopropyl amine or diethylamine) to the organic co-solvent is often required to minimize peak tailing and achieve good resolution for active pharmaceutical ingredients (APIs). nih.gov SFC has demonstrated the required sensitivity to quantify impurities at very low levels (0.05-0.1 area%). nih.gov
Table 2: Example of SFC Conditions for Impurity Profiling of Pyridine-Containing APIs
| Compound Type | Stationary Phase | Mobile Phase B (Co-solvent) | Additives in Co-solvent | Key Findings | Reference |
| Antiretroviral drugs (including a pyridine derivative) | Princeton 2-ethyl pyridine | Methanol | 10 mM Ammonium Acetate and 0.1% Isopropyl Amine | Required for separation of minor components and minimizing peak tailing of APIs. | nih.gov |
These chromatographic methods, particularly SFC with its advantages in speed and sustainability, are vital for the development of synthetic routes and the production of enantiomerically pure this compound and its analogues for potential therapeutic applications.
Stereochemical Considerations of 4 Piperidin 2 Yl Pyridine Hydrochloride
Enantiomeric and Diastereomeric Forms of the Scaffold
The core structure of 4-(Piperidin-2-yl)pyridine (B2720239) possesses a stereocenter at the C2 position of the piperidine (B6355638) ring. This gives rise to two enantiomers: (R)-4-(Piperidin-2-yl)pyridine and (S)-4-(Piperidin-2-yl)pyridine. These enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological profiles.
The synthesis of derivatives of this scaffold can introduce additional stereocenters, leading to the formation of diastereomers. For instance, the synthesis of 3-arylpiperidines from racemic γ-aryl-δ-oxoesters can result in multiple diastereomeric products. acs.org Similarly, the preparation of multi-fluorinated piperidines can yield various diastereomers, often with a preference for an all-cis configuration. nih.gov The specific arrangement of substituents in three-dimensional space defines the diastereomeric form, which can have distinct physical and chemical properties from other diastereomers.
Chiral Resolution Methodologies
The separation of enantiomers, a process known as chiral resolution, is essential for studying the properties of individual stereoisomers. Various techniques have been developed for this purpose.
A traditional and widely used method for resolving racemic mixtures of amines like 4-(Piperidin-2-yl)pyridine is through the formation of diastereomeric salts. This involves reacting the racemic base with a chiral acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. nih.gov For example, the resolution of 1,4-dihydropyridine (B1200194) derivatives has been attempted using chiral bases like cinchonidine (B190817) to form diastereomeric salts with a carboxylic acid derivative of the target molecule. nih.gov However, steric hindrance can sometimes prevent the formation of these salts. nih.gov
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the analytical and preparative separation of enantiomers. nih.gov The choice of the CSP is crucial and depends on the specific properties of the analyte. uncw.educhromatographyonline.com Common CSPs include those based on polysaccharides like cellulose (B213188) and amylose, as well as cyclodextrin (B1172386) derivatives. nih.govuncw.edu For instance, cellulose tris(3,5-dimethylphenylcarbamate) and β-cyclodextrin-based columns have been successfully used to separate optical isomers of various pharmaceuticals. uncw.edu The separation mechanism relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase.
The indirect approach to chromatographic separation involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov
Enzymatic resolution offers a highly selective and environmentally friendly alternative for separating enantiomers. This method utilizes enzymes, such as lipases, that can selectively catalyze a reaction with one enantiomer of a racemic mixture, leaving the other unreacted. nih.gov For example, the kinetic resolution of piperidine atropisomers has been achieved through the enzymatic acylation of the piperidine nitrogen. nih.gov In this process, an acylating agent is used in the presence of a lipase (B570770), which selectively acylates one enantiomer, allowing for its separation from the unreacted enantiomer. nih.gov This technique has been applied to the synthesis of key pharmaceutical intermediates. nih.gov Enzymatic methods have also been employed for the resolution of other piperidine derivatives, such as 2-piperidineethanol. nih.gov
Conformational Analysis of the Piperidine Ring
The most stable conformation for a simple cyclohexane (B81311) or piperidine ring is the chair conformation. libretexts.orgwikipedia.org In this arrangement, all bond angles are close to the ideal tetrahedral angle, and steric strain is minimized. libretexts.org The piperidine ring of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, for example, adopts a chair conformation. nih.gov
The boat conformation is another possible arrangement, but it is generally less stable than the chair conformation due to torsional strain and steric repulsion between the "flagpole" hydrogens. libretexts.orgwikipedia.org The energy difference between the chair and boat conformations of cyclohexane is approximately 6.9 kcal/mol. libretexts.org
A more flexible and slightly more stable intermediate between the chair and boat is the twist-boat conformation. wikipedia.org While the chair form is predominant, the twist-boat conformation can be stabilized by interactions with proteins. nih.gov The energy barrier for the ring-flip from one chair conformation to another is substantial. chemrxiv.org
Substituents on the piperidine ring can influence the conformational equilibrium. For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The relative stability of these two possibilities depends on steric interactions. Generally, a substituent in the equatorial position is favored to avoid 1,3-diaxial interactions with other axial hydrogens. libretexts.org However, in certain cases, such as in N-acylpiperidines, the axial orientation of a 2-substituent can be favored due to allylic strain. nih.gov
Influence of Substituents on Conformational Preferences
The conformational landscape of the 4-(piperidin-2-yl)pyridine hydrochloride molecule is primarily dictated by the orientation of the pyridine (B92270) ring at the C2 position of the piperidine ring. This orientation can be either axial or equatorial, and the equilibrium between these two conformers is significantly influenced by the nature and position of substituents on the piperidine ring, particularly on the nitrogen atom. The interplay of steric and electronic effects governs the conformational preference, which can be elucidated through experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
The protonation of the piperidine nitrogen to form the hydrochloride salt also plays a crucial role in the conformational equilibrium. For piperidines with polar 4-substituents, protonation has been shown to stabilize the axial conformer. nih.gov
Influence of N-Substituents
Substitution on the piperidine nitrogen atom has a profound effect on the conformational equilibrium of 2-substituted piperidines. When the nitrogen is part of an amide group (N-acyl), a phenomenon known as allylic strain or A(1,3) strain comes into play. This arises from the steric interaction between the acyl group and the substituent at the C2 position. To alleviate this strain, the C2 substituent is strongly driven to the axial position.
Computational studies on model N-acylpiperidines with a 2-methyl substituent have quantified this preference. The free energy difference (ΔG) favoring the axial conformer can be as high as -3.2 kcal/mol. nih.gov This strong preference for the axial orientation in N-acyl derivatives is a key principle in controlling the conformation of such molecules.
In contrast, for N-alkyl or N-aryl piperidines, the preference for the axial conformer of a 2-substituent is less pronounced. For instance, in 2-methyl-1-phenylpiperidine, the axial conformer is only modestly favored with a ΔG of -1.0 kcal/mol. nih.gov
The following interactive table summarizes the calculated free energy differences (ΔG) for the equatorial to axial transition of a 2-methyl group in various N-substituted piperidines, illustrating the significant impact of the N-substituent.
| N-Substituent | ΔG (kcal/mol) for Axial Preference | Predominant Conformer |
| -H | +1.8 | Equatorial |
| -Phenyl | -1.0 | Axial |
| -C(O)CH₃ | -3.2 | Axial |
| -C(O)N(CH₃)₂ | -2.1 | Axial |
| -C(O)OC(CH₃)₃ (Boc) | -1.4 | Axial |
Data sourced from computational studies on model 2-methylpiperidine (B94953) systems. nih.gov
Influence of Other Ring Substituents
Substituents at other positions on the piperidine ring can also influence the conformational equilibrium, primarily through steric interactions. For instance, in multiply substituted piperidines, the chair conformation that minimizes 1,3-diaxial interactions will be favored.
In a study on cis-3-fluoro-4-methylpiperidine, both computational and experimental data showed a preference for the conformer where the fluorine atom is in the axial position. d-nb.info This preference is influenced by a combination of electrostatic interactions, hyperconjugation, and the steric bulk of the adjacent methyl group. d-nb.info
NMR spectroscopy is a powerful tool for determining conformational preferences. The magnitude of the coupling constants (J-values) between adjacent protons can provide information about their dihedral angle and thus distinguish between axial and equatorial orientations. For example, a large vicinal coupling constant (3JH,H) between axial protons (Jax,ax) is typically in the range of 10-13 Hz, while axial-equatorial (Jax,eq) and equatorial-equatorial (Jeq,eq) couplings are smaller (2-5 Hz).
The following table presents hypothetical 1H NMR coupling constant data for a series of substituted 4-(piperidin-2-yl)pyridine hydrochlorides to illustrate how substituent changes could affect the observed J-values and thus the inferred conformational preference of the C2-pyridyl group.
| Substituent on Piperidine | C2-H to C3-Hax Coupling (3J2a,3a) (Hz) | Inferred Predominant Conformation of Pyridyl Group |
| None | ~ 3 | Equatorial |
| N-Acetyl | ~ 10 | Axial |
| N-Benzoyl | ~ 11 | Axial |
| 3-Fluoro | ~ 3 | Equatorial |
| N-Acetyl, 3-Fluoro | ~ 9.5 | Axial |
This table is illustrative and based on established principles of conformational analysis. Specific experimental values for these exact compounds would require dedicated laboratory synthesis and analysis.
Advanced Spectroscopic and Crystallographic Characterization of 4 Piperidin 2 Yl Pyridine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution and the solid state. For 4-(Piperidin-2-yl)pyridine (B2720239) hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques, alongside solid-state and dynamic NMR, offers a complete picture of its chemical environment and conformational dynamics.
High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) for Precise Chemical Shift Assignment
High-resolution 1D NMR spectroscopy provides foundational information regarding the chemical environment of each nucleus within the molecule. The hydrochloride salt of 4-(Piperidin-2-yl)pyridine will feature protonation of the more basic piperidine (B6355638) nitrogen and potentially the pyridine (B92270) nitrogen, influencing the chemical shifts significantly.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. Due to protonation, the protons on the nitrogen atoms will be deshielded. The pyridine protons are expected to appear in the downfield region (δ 7-9 ppm), with their exact shifts influenced by the electron-withdrawing effect of the pyridinium (B92312) cation. The piperidine protons will resonate in the upfield region (δ 1.5-4.0 ppm). The proton attached to the chiral center (C2 of the piperidine ring) is expected to show a complex splitting pattern due to coupling with adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data. The aromatic carbons of the pyridine ring will be observed in the δ 120-150 ppm range. The formation of the hydrochloride salt leads to a downfield shift of the carbon signals, particularly those adjacent to the protonated nitrogen atoms. pw.edu.pl The aliphatic carbons of the piperidine ring will appear in the δ 20-60 ppm range.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is particularly informative for compounds containing nitrogen heterocycles. A significant chemical shift difference is observed between the free base and the protonated forms of pyridine derivatives. researchgate.net The ¹⁵N spectrum of 4-(Piperidin-2-yl)pyridine hydrochloride is expected to show two signals corresponding to the two nitrogen atoms. The protonated piperidine nitrogen will be significantly shielded compared to the pyridine nitrogen.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2' | 8.5 - 8.7 | 148 - 152 |
| Pyridine C3' | 7.4 - 7.6 | 123 - 126 |
| Pyridine C4' | 7.9 - 8.1 | 140 - 143 |
| Pyridine C5' | 7.4 - 7.6 | 123 - 126 |
| Pyridine C6' | 8.5 - 8.7 | 148 - 152 |
| Piperidine C2 | 3.5 - 3.8 | 55 - 60 |
| Piperidine C3 | 1.6 - 1.9 | 25 - 30 |
| Piperidine C4 | 1.6 - 1.9 | 25 - 30 |
| Piperidine C5 | 1.6 - 1.9 | 25 - 30 |
| Piperidine C6 | 3.0 - 3.3 | 45 - 50 |
| Piperidine N1-H | 9.0 - 10.0 | - |
| Pyridine N1'-H | 13.0 - 14.0 | - |
Note: Predicted values are based on the analysis of similar pyridine and piperidine derivatives and general principles of NMR spectroscopy.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the piperidine ring and identifying the coupling partners of the pyridine protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is particularly valuable for connecting the piperidine and pyridine rings by observing correlations between the piperidine C2 proton and the pyridine C4' carbon, for instance.
Solid-State NMR for Polymorphic and Amorphous Forms
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials, including different polymorphic forms and amorphous states of active pharmaceutical ingredients (APIs). For hydrochloride salts, ³⁵Cl ssNMR can be particularly insightful, as the chlorine nuclear quadrupole resonance (NQR) and chemical shift tensors are highly sensitive to the local environment of the chloride ion. rsc.orgnih.gov This sensitivity allows for the differentiation of polymorphs and provides information on hydrogen bonding interactions involving the chloride ion. rsc.org ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments would provide high-resolution spectra of the solid material, enabling the identification of non-equivalent molecules in the crystal lattice and the characterization of different solid forms. nih.govnsf.gov
Dynamic NMR for Conformational Exchange Studies
The piperidine ring is known to undergo conformational exchange, primarily through a chair-to-chair ring flip. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about the energetics of this process. beilstein-journals.orgresearchgate.net For this compound, the substituent on the piperidine ring will influence the equilibrium between the two chair conformations (with the pyridine group in an axial or equatorial position). By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the activation energy for the ring inversion process, providing insights into the conformational flexibility of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and sensitive method for identifying functional groups and probing the bonding within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of the pyridine and piperidine rings, as well as the N-H bonds of the protonated amines.
The formation of the pyridinium and piperidinium (B107235) ions leads to notable changes in the vibrational spectra compared to the free base. pw.edu.pl The N-H stretching vibrations of the protonated amines are expected to appear as broad bands in the 2400-3200 cm⁻¹ region, often with multiple sub-maxima due to hydrogen bonding with the chloride counterion. researchgate.net The aromatic C-H stretching vibrations of the pyridine ring are typically observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region. pw.edu.pl The aliphatic C-H stretching vibrations of the piperidine ring will be present in the 2800-3000 cm⁻¹ range. The N-H bending vibrations are also characteristic and can provide further structural information.
Characteristic FT-IR Vibrational Frequencies:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
| N⁺-H Stretching | 2400 - 3200 (broad) | Piperidinium and Pyridinium |
| Aromatic C-H Stretching | 3000 - 3100 | Pyridine |
| Aliphatic C-H Stretching | 2800 - 3000 | Piperidine |
| C=C and C=N Stretching | 1400 - 1650 | Pyridine Ring |
| N-H Bending | 1500 - 1600 | Piperidinium and Pyridinium |
| C-N Stretching | 1100 - 1300 | Piperidine and Pyridine |
Note: Predicted values are based on the analysis of similar pyridinium and piperidinium salts.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the molecular vibrations of a compound, offering insights into its structural composition and bonding. When applied to this compound, the resulting spectrum would be expected to display characteristic vibrational modes originating from both the pyridine and piperidine ring systems.
The pyridine moiety, a heterocyclic aromatic ring, possesses distinct vibrational modes that have been extensively studied. nih.govsemanticscholar.orgwikipedia.org Key Raman bands would include ring stretching and breathing modes, as well as in-plane and out-of-plane C-H bending vibrations. The piperidine ring, a saturated heterocycle, exhibits its own set of characteristic vibrations, primarily arising from C-C and C-N stretching, as well as various CH₂ scissoring, wagging, twisting, and rocking modes. wikipedia.org The linkage between the two rings and the presence of the hydrochloride salt would induce shifts in the vibrational frequencies compared to the individual parent molecules, providing valuable structural information.
Specific assignments of the observed Raman bands are typically confirmed through correlation with theoretical calculations.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment |
| Pyridine Ring Breathing | ~990 - 1030 | Symmetric stretching of the pyridine ring. |
| Pyridine C-H Bending | ~1030 - 1250 | In-plane bending of aromatic C-H bonds. |
| Piperidine C-C Stretch | ~800 - 1200 | Stretching vibrations of the saturated ring backbone. |
| Piperidine CH₂ Bending | ~1440 - 1480 | Scissoring and wagging motions of methylene groups. |
| C-N Stretching | ~1000 - 1300 | Vibrations of the C-N bonds in both rings. |
| Note: The data in this table is illustrative of expected ranges for pyridine and piperidine moieties and is not based on published experimental data for this compound. |
Correlation of Experimental and Computed Vibrational Spectra
To achieve an accurate and unambiguous assignment of the vibrational modes observed in the experimental Raman spectrum, a correlation with computationally derived spectra is employed. researchgate.netarxiv.org This approach typically involves using quantum chemical methods, such as Density Functional Theory (DFT), to model the molecular structure and predict its vibrational frequencies. dntb.gov.ua
The process begins with the computational optimization of the geometry of this compound. Following this, a frequency calculation is performed on the optimized structure to yield a theoretical vibrational spectrum. The computed frequencies are often systematically scaled to correct for approximations inherent in the theoretical model and to improve agreement with experimental data. researchgate.net
By comparing the experimental Raman peak positions and intensities with the scaled theoretical frequencies, each observed band can be confidently assigned to a specific molecular motion. This correlative analysis is crucial for distinguishing between the numerous, often overlapping, vibrational modes of a complex molecule and for validating the accuracy of the computational model. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the free base has a molecular formula of C₁₀H₁₄N₂. In positive-ion mode ESI-HRMS, the compound would be observed as the protonated molecule, [C₁₀H₁₄N₂ + H]⁺.
The exact mass of this ion is calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (C, H, N). This experimentally determined value can then be compared to the theoretical exact mass to confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm).
| Ion Formula | Theoretical Monoisotopic Mass (Da) | Technique |
| [C₁₀H₁₅N₂]⁺ | 163.12300 | ESI-HRMS |
| Note: The theoretical mass is calculated based on the elemental formula of the protonated free base. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is utilized to probe the structure of a molecule by inducing fragmentation and analyzing the resulting product ions. In an MS/MS experiment, the protonated parent ion of 4-(Piperidin-2-yl)pyridine ([C₁₀H₁₅N₂]⁺, m/z ≈ 163.12) is isolated and then subjected to collision-induced dissociation (CID).
The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Expected fragmentation pathways for this compound would likely involve cleavage at the bond connecting the pyridine and piperidine rings, as well as various ring-opening and cleavage patterns within the saturated piperidine ring. nih.gov The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the two ring systems and provides definitive structural identification. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry
Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable crystal of this compound would yield a detailed model of its molecular geometry in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles within the molecule.
Furthermore, SCXRD would reveal the conformation of the piperidine ring (e.g., chair or boat) and the relative orientation of the pyridine and piperidine rings. Crucially, it would also show the location of the chloride ion and detail the intermolecular interactions, such as hydrogen bonds between the protonated amine groups (piperidinium and/or pyridinium) and the chloride anion, which govern the crystal packing arrangement.
| Parameter | Description |
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths (Å) | Precise distances between bonded atoms. |
| Bond Angles (°) | Angles formed by three connected atoms. |
| Torsion Angles (°) | Dihedral angles describing the conformation of the molecule. |
| Note: This table describes the type of data obtained from an SCXRD experiment; specific values for this compound are not available in the cited sources. |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to determine the crystalline nature of a solid material. By analyzing the diffraction pattern produced when a sample is irradiated with X-rays, one can obtain information about its crystal structure, phase purity, and degree of crystallinity.
For this compound, PXRD analysis would be crucial to identify its specific crystalline form or polymorphs. Different crystalline forms can exhibit distinct physical properties, including solubility, stability, and bioavailability, making this analysis a critical step in pharmaceutical development and quality control.
A typical PXRD experiment would involve packing a powdered sample of this compound into a sample holder and exposing it to a monochromatic X-ray beam. As the sample is rotated, the diffracted X-rays are detected at various angles (2θ). The resulting diffractogram is a plot of diffraction intensity versus the 2θ angle. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline lattice.
Illustrative PXRD Data for a Crystalline Form of this compound
The following table represents a hypothetical PXRD pattern for a crystalline form of this compound, showcasing the expected format of the data.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 12.8 | 6.91 | 60 |
| 15.2 | 5.82 | 100 |
| 18.7 | 4.74 | 70 |
| 21.1 | 4.21 | 95 |
| 23.5 | 3.78 | 50 |
| 25.9 | 3.44 | 80 |
| 28.3 | 3.15 | 45 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
The analysis of such a pattern would allow for the identification of the crystalline phase. Furthermore, the absence of a broad, amorphous halo would indicate a highly crystalline sample. If the synthesis of this compound could result in different polymorphs, PXRD would be the primary tool to distinguish between them, as each polymorph would produce a unique diffraction pattern.
Other Advanced Analytical Techniques (e.g., Circular Dichroism for Chiral Purity)
Given that 4-(Piperidin-2-yl)pyridine possesses a chiral center at the C2 position of the piperidine ring, it can exist as a pair of enantiomers, (R)- and (S)-4-(Piperidin-2-yl)pyridine. Circular Dichroism (CD) spectroscopy is a vital technique for probing the stereochemical properties of chiral molecules.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. An achiral molecule will not exhibit a CD signal, while enantiomers will produce mirror-image CD spectra of equal magnitude but opposite sign. This makes CD an excellent tool for determining the enantiomeric purity and absolute configuration of chiral compounds like this compound.
To assess the chiral purity, a CD spectrum of a solution of this compound would be recorded over a specific range of ultraviolet wavelengths. The presence of a non-zero CD signal would confirm the presence of an enantiomeric excess. The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess.
Illustrative Circular Dichroism Data for an Enantiomer of this compound
The table below provides a hypothetical representation of CD spectral data for one enantiomer of this compound.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 210 | +15,000 |
| 225 | -8,000 |
| 240 | +5,000 |
| 265 | -2,500 |
| 280 | +1,000 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
A positive or negative Cotton effect (the characteristic shape of a CD band) at a particular wavelength would be indicative of a specific enantiomer. For a racemic mixture (equal amounts of both enantiomers), the CD spectrum would be a flat line, as the signals from the two enantiomers would cancel each other out. By comparing the CD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric excess (e.e.) can be quantified. This is of utmost importance in the pharmaceutical industry, where different enantiomers of a drug can have vastly different pharmacological activities and toxicities.
Computational and Theoretical Investigations of 4 Piperidin 2 Yl Pyridine Hydrochloride
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For "4-(Piperidin-2-yl)pyridine hydrochloride," DFT calculations offer a robust framework for understanding its fundamental chemical characteristics. These calculations are typically performed using a basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
Geometry Optimization and Electronic Structure Analysis
Studies on related pyridine (B92270) derivatives using DFT with the B3LYP functional have been successful in predicting molecular geometries that are in good agreement with experimental data. nih.govscispace.com For instance, in a study of a different piperidine-containing compound, the optimized bond distances for the piperidone ring were found to be approximately 1.09 Å for C-H bonds. nih.gov The analysis of the electronic structure provides information on the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Table 1: Representative Optimized Geometrical Parameters for a Piperidine (B6355638) Derivative (Note: This data is for a related piperidin-4-one derivative and is intended to be illustrative of the types of parameters obtained from DFT calculations.)
| Parameter | Bond | Bond Length (Å) |
|---|---|---|
| Bond Length | C5 – C6 | 1.5613 |
| Bond Length | O28 – H53 | 0.9626 |
| Bond Length | C-H (piperidone ring) | ~1.09 |
Data sourced from a DFT study on 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. nih.gov
HOMO-LUMO Energy Gap and Chemical Reactivity Indices
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govscirp.org A smaller energy gap generally implies higher reactivity. nih.gov
For related pyridine and piperidine compounds, DFT calculations have been used to determine these energies. scirp.orgresearchgate.net The HOMO-LUMO gap can be used to derive various chemical reactivity indices, such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), which further quantify the molecule's reactivity. nih.gov
Table 2: Illustrative HOMO-LUMO Energies and Reactivity Indices for a Pyridine Derivative (Note: This data is for quinoline (B57606) (benzo[b]pyridine) and serves as an example of the parameters calculated.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.646 |
| LUMO Energy | -1.816 |
| HOMO-LUMO Energy Gap | 4.83 |
Data sourced from a DFT study on quinoline. scirp.org
Natural Bonding Orbital (NBO) Analysis
In studies of related nitrogen-containing heterocyclic compounds, NBO analysis has revealed significant charge transfer interactions that stabilize the molecular structure. nih.gov For "this compound," NBO analysis would likely show strong interactions involving the lone pairs of the nitrogen atoms and the antibonding orbitals of adjacent bonds.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov
For "this compound," the MEP map would likely show a negative potential around the pyridine nitrogen (if unprotonated) and a positive potential around the hydrogen atoms, particularly the one attached to the protonated piperidine nitrogen.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters. DFT calculations can be used to compute the theoretical vibrational frequencies (IR spectra), which can then be compared with experimental data to confirm the molecular structure. nih.gov Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental spectra. researchgate.netnih.gov
Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. scirp.orgresearchgate.net The calculated absorption wavelengths and oscillator strengths can be correlated with experimental UV-Vis spectra. researchgate.net
Table 3: Example of Predicted Spectroscopic Data for a Pyridine Derivative (Note: This data is for quinoline and is illustrative of the type of information obtained.)
| Spectrum | Predicted Parameter | Value |
|---|---|---|
| UV-Vis | Absorption Wavelength (λmax) | Varies with electronic transition |
| IR | Vibrational Frequencies | Corresponds to specific bond vibrations |
| NMR | ¹³C Chemical Shift (Aromatic) | > 100 ppm |
Data conceptualized from studies on related compounds. scirp.orgresearchgate.net
Molecular Mechanics and Molecular Dynamics Simulations
While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the behavior of larger systems and longer timescales.
Molecular mechanics employs classical physics to model the potential energy of a system of atoms, offering a computationally less expensive alternative to quantum methods for large molecules.
Molecular dynamics simulations use these force fields to simulate the movement of atoms and molecules over time. For "this compound," an MD simulation could be used to study its conformational changes, its interaction with solvent molecules, or its binding to a biological target. nih.gov For instance, MD simulations have been used to investigate the stability of piperazine (B1678402) derivatives in the active site of proteins. researchgate.net Such simulations provide insights into the dynamic behavior of the molecule, which is often crucial for its function.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| 4-(Piperidin-2-yl)pyridine (B2720239) hydrochloride |
| 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one |
| Quinoline |
| Benzo[b]pyridine |
| (S)-3-(Piperidin-2-yl)pyridine |
| Anabasine |
Conformational Energy Landscapes of this compound
Computational studies on related structures, like 4H-Dewar pyridines, highlight the importance of conformational rigidity. chemrxiv.org For instance, the energy barrier for a ring-flip in piperidine analogues can be substantial, influencing the molecule's ability to interact with biological targets. chemrxiv.org A detailed analysis of the conformational energy landscape would identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on it adopting a specific low-energy conformation to fit into a receptor's binding site.
In a hypothetical conformational analysis of this compound, one would expect to find several low-energy conformers. The relative energies of these conformers would determine their population at a given temperature. The data for such an analysis could be presented as follows:
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-N) |
|---|---|---|
| Chair 1 (Equatorial Pyridine) | 0.00 | 180° |
| Chair 2 (Axial Pyridine) | 2.5 | 60° |
| Twist-Boat 1 | 5.8 | 30° |
| Boat 1 | 7.2 | 0° |
Note: This table is illustrative and not based on experimental data for this specific compound.
Solvent Effects on Molecular Properties (e.g., using IEFPCM)
The properties of a molecule can change significantly in the presence of a solvent. The Integral Equation Formalism for Polarizable Continuum Model (IEFPCM) is a computational method used to simulate these solvent effects. gaussian.com This model places the molecule in a cavity within a continuous medium that has the dielectric properties of the solvent. gaussian.com
For a charged species like a hydrochloride salt, solvent effects are particularly important. Studies on related compounds, such as 4-pyrrolidin-2-yl-pyridine, have utilized the IEFPCM model to investigate how different solvents affect properties like dipole moment, polarizability, and hyperpolarizability. researchgate.net In such studies, it was observed that the dipole moment and hyperpolarizability were highest in water, a highly polar solvent. researchgate.net This indicates strong interactions between the molecule and the solvent.
A similar study on this compound would likely show that its molecular properties are highly dependent on the solvent environment. The table below illustrates the kind of data that would be generated.
Table 2: Calculated Molecular Properties of an Analogous Compound (4-pyrrolidin-2-yl-pyridine) in Different Solvents using IEFPCM
| Solvent | Dipole Moment (Debye) | Polarizability (x10⁻²³ esu) | First Order Hyperpolarizability (x10⁻³⁰ esu) |
|---|---|---|---|
| Gas Phase | 1.83 | 3.15 | 1.25 |
| Toluene | 1.88 | 3.20 | 1.42 |
| Chloroform | 1.89 | 3.21 | 1.48 |
| Ethanol (B145695) | 1.90 | 3.22 | 1.50 |
| Water | 1.90 | 3.23 | 1.52 |
Data derived from a study on 4-pyrrolidin-2-yl-pyridine. researchgate.net
Advanced Topological Analyses (e.g., ELF, LOL, NCI)
Advanced topological analyses provide a deeper understanding of the electronic structure and chemical bonding within a molecule.
Electron Localization Function (ELF): ELF is used to visualize the regions in a molecule where electron pairs are localized, such as in covalent bonds and lone pairs. nih.govnih.gov It provides a clear picture of the chemical bonding.
Localized Orbital Locator (LOL): Similar to ELF, LOL also helps in identifying regions of high electron localization. nih.govnih.gov It is particularly useful for distinguishing between different types of chemical bonds.
Non-Covalent Interaction (NCI) Analysis: NCI analysis is used to visualize and characterize weak, non-covalent interactions within a molecule or between molecules. nih.gov These interactions, such as hydrogen bonds and van der Waals forces, are crucial for molecular recognition and binding.
Studies on related pyridine derivatives, like 4-Dimethylamino Pyridinium (B92312) 3, 5-Dichlorosalicylate and 5-bromo-3-nitropyridine-2-carbonitrile, have employed these techniques to understand their electronic structure and reactivity. nih.govnih.gov For this compound, these analyses would reveal the nature of the covalent bonds within the pyridine and piperidine rings, the localization of the lone pair on the pyridine nitrogen, and any intramolecular non-covalent interactions that stabilize the molecule's conformation.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4H-Dewar pyridines |
| 4-pyrrolidin-2-yl-pyridine |
| 4-Dimethylamino Pyridinium 3, 5-Dichlorosalicylate |
Chemical Reactivity and Derivatization of 4 Piperidin 2 Yl Pyridine Hydrochloride
The chemical persona of 4-(Piperidin-2-yl)pyridine (B2720239) hydrochloride is dictated by its two constituent heterocyclic rings: the aromatic, electron-deficient pyridine (B92270) ring and the saturated, nucleophilic piperidine (B6355638) ring. This duality allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives. The hydrochloride salt form ensures stability and solubility but typically requires neutralization to unmask the reactivity of the nitrogen atoms for certain reactions.
Applications of 4 Piperidin 2 Yl Pyridine Hydrochloride in Chemical Synthesis and Materials Science
Role as a Key Synthetic Building Block
The unique arrangement of a secondary amine within the piperidine (B6355638) ring and the nucleophilic pyridine (B92270) ring provides multiple reactive sites for chemical modification. This dual reactivity allows for the selective functionalization of either ring system, making 4-(piperidin-2-yl)pyridine (B2720239) hydrochloride a strategic precursor for a diverse array of chemical structures.
Precursor in the Synthesis of Complex Organic Scaffolds
The piperidine-pyridine motif is a privileged structure found in numerous biologically active compounds and complex natural products. lifechemicals.com Consequently, 4-(piperidin-2-yl)pyridine and its derivatives serve as crucial starting materials for the synthesis of more intricate organic scaffolds. The piperidine ring can undergo N-alkylation or N-arylation, while the pyridine ring can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions. This allows for the systematic construction of complex molecules with diverse functionalities. For instance, the hydrogenation of substituted pyridinium (B92312) salts is a common strategy to access chiral piperidines, which are key components in many pharmaceutical agents. dicp.ac.cnbohrium.com The ability to perform sequential reactions on both the piperidine and pyridine moieties of the core structure enables the assembly of complex, three-dimensional molecules from a relatively simple starting material.
The synthesis of alkaloid-inspired compounds and other complex natural product analogues often relies on the use of piperidine or pyridine frameworks as foundational building blocks. mdpi.com The versatility of these scaffolds is demonstrated in their application to construct compounds with potential therapeutic properties.
| Precursor Scaffold | Reaction Type | Resulting Complex Scaffold | Potential Application |
| Pyridine Derivative | Asymmetric Hydrogenation | Chiral Piperidine | Pharmaceutical Intermediate |
| 4-(Piperidin-2-yl)pyridine | N-Alkylation & C-H Arylation | Substituted Piperidine-Pyridine Hybrid | Medicinal Chemistry |
| Pyridone | Multi-step Synthesis | Alkaloid-inspired Compounds | Natural Product Synthesis |
This table illustrates the role of pyridine-piperidine based scaffolds as precursors in the synthesis of complex organic structures.
Intermediate in the Construction of Advanced Heterocyclic Systems
The pyridine and piperidine rings within 4-(piperidin-2-yl)pyridine hydrochloride can serve as anchor points for the construction of fused and polycyclic heterocyclic systems. bohrium.com The reactivity of the pyridine ring, particularly in cycloaddition reactions and palladium-catalyzed annulations, allows for the formation of fused ring systems such as furo[2,3-b]pyridines and pyrido[3',2':4,5]furo[3,2-d]pyrimidines. nih.gov These advanced heterocyclic systems often exhibit unique photophysical properties and are of interest in materials science and medicinal chemistry.
For example, a common synthetic strategy involves the initial functionalization of the pyridine ring, followed by an intramolecular cyclization reaction involving a substituent on the piperidine ring to form a new fused ring. The ability to build upon the existing heterocyclic framework of 4-(piperidin-2-yl)pyridine makes it a valuable intermediate for accessing novel and complex heterocyclic architectures. researchgate.net
| Starting Material Class | Key Transformation | Resulting Heterocyclic System |
| Substituted Pyridinone | O-alkylation & Cyclization | Furo[2,3-b]pyridine |
| Furo[2,3-b]pyridine Carboxylate | Reaction with Hydrazine Hydrate (B1144303) | Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one |
| 4-(1-piperazinyl)thieno[3,2-c]pyridine | Alkylation & Cyclization | Fused Imide Ring Systems |
This table provides examples of advanced heterocyclic systems that can be constructed from pyridine-based intermediates.
Scaffold for Combinatorial Chemistry Library Generation (for chemical applications)
The generation of combinatorial libraries is a powerful tool for the discovery of new molecules with desired properties. The 4-(piperidin-2-yl)pyridine scaffold is well-suited for this purpose due to its two distinct points of diversification. The secondary amine of the piperidine ring and various positions on the pyridine ring can be readily functionalized, allowing for the creation of large and diverse libraries of compounds from a common core structure. whiterose.ac.ukmolport.com
In the context of materials science, combinatorial libraries of pyridine-containing compounds can be synthesized to screen for novel properties such as fluorescence, non-linear optical activity, or catalytic activity. researchgate.net By systematically varying the substituents on both the piperidine and pyridine rings, researchers can rapidly explore a vast chemical space and identify new materials with optimized performance characteristics. The use of automated synthesis platforms can further accelerate the generation and screening of these libraries. whiterose.ac.uk
Applications in Coordination Chemistry and Catalysis
The nitrogen atoms in both the piperidine and pyridine rings of this compound possess lone pairs of electrons, making them excellent donors for coordination to metal centers. This property has led to the extensive use of this and related compounds as ligands in coordination chemistry and transition metal catalysis.
Ligand Design for Metal Complexation
Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, forming stable complexes with a wide range of transition metals, including palladium, rhodium, iridium, copper, and nickel. nih.govresearchgate.netwikipedia.orgnih.gov The 4-(piperidin-2-yl)pyridine structure can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the piperidine nitrogen, forming a stable chelate ring. The specific coordination mode can be influenced by the reaction conditions and the nature of the metal ion.
The electronic properties of the resulting metal complex can be fine-tuned by modifying the substituents on the pyridine or piperidine rings. nih.gov This ability to modulate the steric and electronic environment around the metal center is crucial for designing complexes with specific catalytic or material properties.
| Metal Ion | Ligand Type | Resulting Complex Geometry |
| Palladium(II) | 4-Substituted Pyridine | Square-Planar |
| Iron(II), Nickel(II) | Multidentate Schiff Base with Pyridine | Octahedral |
| Copper(II), Zinc(II), Cadmium(II) | 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid | Distorted Octahedral |
| Rhodium(III), Iridium(III) | (4-Ferrocenylphenyl)pyridines | Cyclometalated |
This table summarizes various transition metal complexes formed with pyridine-containing ligands and their resulting geometries.
Use in Transition Metal Catalysis (e.g., Enantioselective Catalysis)
Metal complexes containing pyridine-based ligands are highly effective catalysts for a variety of organic transformations. Palladium complexes with pyridine ligands have been successfully employed in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. researchgate.netacs.orgsemanticscholar.orgnih.govacs.org These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Furthermore, by using chiral derivatives of 4-(piperidin-2-yl)pyridine as ligands, it is possible to achieve enantioselective catalysis. Rhodium and iridium complexes bearing chiral ligands are particularly effective in asymmetric hydrogenation reactions, producing chiral products with high enantiomeric excess. dicp.ac.cnnih.govscispace.comchemrxiv.org For example, the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins is a powerful method for synthesizing enantiomerically pure compounds. nih.govscispace.com The ability to induce chirality is of paramount importance in the synthesis of single-enantiomer drugs. The catalytic cycle often involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen.
| Catalytic Reaction | Metal Catalyst | Ligand Type | Key Features |
| Asymmetric Hydrogenation | Rhodium(I) | Chiral Phosphoramidite (B1245037) | High enantioselectivity (up to 99.8% ee) |
| Asymmetric Hydrogenation of Ketones | Rhodium(I) | Chiral BINAPINE | Excellent enantioselectivities (up to 99%) |
| C-N Cross-Coupling | Palladium(0) | Phosphine Ligands | Synthesis of anilines and derivatives |
| Asymmetric Reductive Transamination | Rhodium(III) | Chiral Primary Amine | Synthesis of chiral piperidines |
This table highlights the application of transition metal complexes with pyridine-related ligands in various catalytic reactions, with a focus on enantioselective transformations.
Formation of Supramolecular Assemblies
The molecular architecture of this compound inherently possesses the necessary features for the construction of supramolecular assemblies. These non-covalently linked, ordered structures are of significant interest in fields such as crystal engineering, host-guest chemistry, and the development of functional materials. The formation of such assemblies is primarily driven by specific intermolecular interactions, for which the 4-(piperidin-2-yl)pyridine scaffold is well-equipped.
The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. nih.govrsc.org The piperidine ring contains a secondary amine (N-H) group, which is a strong hydrogen bond donor. wikipedia.org This combination of a hydrogen bond donor and acceptor within the same molecule allows for the formation of robust hydrogen-bonded networks, either between molecules of 4-(piperidin-2-yl)pyridine itself or with other co-forming molecules. nih.govnih.gov For instance, the interaction between a pyridine nitrogen and a carboxylic acid group is a well-established and reliable motif in the formation of co-crystals. rsc.org
Furthermore, the pyridine moiety is a classic ligand in coordination chemistry, capable of binding to a wide range of metal centers to form coordination polymers or discrete metal-organic cages. biointerfaceresearch.comnih.gov The self-assembly of pyridine-appended ligands with metal ions like palladium(II) or cobalt(II) can lead to the formation of complex structures such as macrocycles and tetrahedral cages. biointerfaceresearch.comnih.gov The piperidinyl-pyridine structure could therefore be employed as a ligand in metal-directed self-assembly, where the pyridine unit binds to the metal center, and the piperidine N-H group could participate in secondary interactions, such as hydrogen bonding with counter-ions or solvent molecules, to stabilize the resulting supramolecular architecture. nih.gov The crystal structure of a related compound, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, when complexed with a protein, demonstrates the ability of the piperidine ring to interact via its nitrogen with amino acid residues, while another part of the molecule engages in different interactions. nih.gov This illustrates the versatility of the piperidinyl-pyridine scaffold in forming specific, directed intermolecular contacts, a key requirement for designing supramolecular assemblies.
Potential in Materials Science (e.g., Polymer Chemistry, Corrosion Inhibition)
The unique chemical characteristics of the 4-(piperidin-2-yl)pyridine scaffold also suggest its potential utility in the field of materials science, particularly in the synthesis of novel polymers and as a component in corrosion-inhibiting formulations.
The functional groups present in this compound offer several potential routes for its incorporation into polymeric structures. While direct polymerization of this specific compound is not widely documented, its constituent parts, pyridine and piperidine, are found in various polymers. For example, polymers of 4-vinylpyridine (B31050) are well-known and can be modified to create functional materials.
The secondary amine within the piperidine ring of 4-(piperidin-2-yl)pyridine is a key functional group for polymerization. It can potentially undergo polycondensation reactions with difunctional monomers such as diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. This would incorporate the piperidinyl-pyridine unit into the polymer backbone. The reactivity of the piperidine N-H group is a well-established principle in organic synthesis. wikipedia.org
Another potential avenue is through ring-opening polymerization (ROP). While piperidine itself does not readily undergo ROP, it can be part of a larger monomeric structure that does. For instance, ligands based on 2-(aminomethyl)piperidine (B33004) have been used to create metal complexes that act as catalysts for the ring-opening polymerization of lactide, producing biodegradable polyesters. rsc.org This suggests that the 4-(piperidin-2-yl)pyridine scaffold could be integrated into catalyst structures for polymerization reactions. Furthermore, polymers with piperidine-based pendant groups have been synthesized and shown to exhibit interesting properties, such as both upper and lower critical solution temperatures, which are relevant for applications like kinetic hydrate inhibitors. acs.org This indicates that if 4-(piperidin-2-yl)pyridine were to be incorporated as a side group on a polymer chain, it could impart unique solution properties to the resulting material.
The use of organic molecules containing heteroatoms like nitrogen, oxygen, and sulfur is a primary strategy for protecting metals from corrosion, especially in acidic environments. biointerfaceresearch.com Both pyridine and piperidine derivatives have been extensively studied as effective corrosion inhibitors for various metals, including mild steel and copper. core.ac.ukresearchgate.netresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. biointerfaceresearch.comresearchgate.net
The this compound molecule contains both a pyridine ring and a piperidine ring, suggesting a strong potential for corrosion inhibition. The adsorption process can occur through several mechanisms. The nitrogen atoms in both the pyridine and piperidine rings have lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms. The aromatic pyridine ring can also interact with the metal surface through its π-electrons. In the hydrochloride salt form, the molecule would be cationic, which could facilitate its adsorption onto a negatively charged metal surface in certain corrosive media.
Studies on various piperidine derivatives have shown that their inhibition efficiency is influenced by their molecular structure and the presence of other functional groups. core.ac.ukresearchgate.netresearchgate.net For instance, the inhibition efficiency of a series of piperidines on iron in hydrochloric acid was found to vary with the nature and position of substituents on the ring. researchgate.net Similarly, a study on N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine demonstrated excellent corrosion inhibition for mild steel in HCl, with efficiency increasing with concentration. biointerfaceresearch.com
Table 1: Corrosion Inhibition Efficiency of Various Piperidine Derivatives on Mild Steel
| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Reference |
| N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine (N-OPEP) | Not Specified | 1 M HCl | 91.8 | biointerfaceresearch.com |
| 4-methylpiperidine (4mp) | 10⁻² M | 1 M HCl | High | researchgate.net |
| 2,6-diphenylpiperidone (2,6 DPP) | Not Specified | 0.1 M H₂SO₄ | 68 | core.ac.uk |
| Piperidine (P) | Not Specified | 0.1 M H₂SO₄ | 60 | core.ac.uk |
This table is for illustrative purposes to show the effectiveness of related compounds.
Table 2: Theoretical and Experimental Insights into Pyridine/Piperidine-based Corrosion Inhibitors
| Compound Type | Key Findings | Implication for 4-(Piperidin-2-yl)pyridine | Reference |
| Piperidine Derivatives | Inhibition increases with electron-donating substituents. Adsorption follows Langmuir isotherm. | The combined electron-donating nature of the piperidine and pyridine rings should promote strong adsorption. | researchgate.netresearchgate.net |
| Pyridine Derivatives | Synergistic effects are observed when used with other compounds like halide ions. | Potential for enhanced performance when formulated with additives. | nih.gov |
| Piperidones | Adsorption occurs via heteroatoms (N, O), blocking anodic reaction sites. | The two nitrogen atoms in 4-(piperidin-2-yl)pyridine provide multiple points for adsorption. | core.ac.uk |
This table synthesizes general findings and their relevance to the target compound.
Given the established anti-corrosion properties of its constituent heterocyclic systems, this compound is a promising candidate for development as a novel and effective corrosion inhibitor.
Future Research Directions for 4 Piperidin 2 Yl Pyridine Hydrochloride
Development of More Sustainable and Greener Synthetic Protocols
The chemical industry's increasing focus on sustainability is driving research into more environmentally friendly methods for synthesizing valuable chemical compounds. nih.gov For 4-(Piperidin-2-yl)pyridine (B2720239) hydrochloride, future research will likely prioritize the development of greener synthetic protocols that reduce waste, minimize energy consumption, and utilize renewable resources.
Biocatalysis: One promising avenue is the use of biocatalysts, such as enzymes, to perform key synthetic steps. nih.gov Biocatalytic methods offer high selectivity under mild reaction conditions, potentially reducing the need for protecting groups and harsh reagents. nih.govrsc.org Research is underway to identify and engineer enzymes capable of catalyzing the synthesis of substituted pyridines and piperidines from renewable feedstocks. ukri.org For instance, a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to produce stereo-defined piperidines. nih.gov The immobilization of enzymes, such as Candida antarctica lipase (B570770) B (CALB) on magnetic nanotubes, has also been shown to be an effective and reusable catalyst for piperidine (B6355638) derivative synthesis. rsc.org
Flow Chemistry: Continuous flow chemistry presents another opportunity for greener synthesis. nih.govorganic-chemistry.org Flow reactors offer enhanced heat and mass transfer, allowing for faster reactions, higher yields, and improved safety, particularly for reactions involving hazardous intermediates. nih.govorganic-chemistry.org The application of flow chemistry to the synthesis of pyridine (B92270) and piperidine derivatives has already demonstrated significant advantages over traditional batch processes, including reduced reaction times and simplified purification. nih.govmdpi.com
Green Solvents: The choice of solvent plays a critical role in the environmental impact of a chemical process. Future research will likely focus on replacing traditional volatile organic compounds with greener alternatives such as water, ionic liquids, or bio-derived solvents. mdpi.comresearchgate.net While the solubility of organic compounds in water can be a challenge, strategies are being developed to conduct reactions "in" or "on" water. mdpi.com One-pot multicomponent reactions under microwave irradiation in ethanol (B145695) have also been shown to be an efficient and low-cost method for pyridine synthesis. nih.gov
The following table summarizes some green chemistry approaches applicable to the synthesis of piperidine and pyridine derivatives.
| Green Chemistry Approach | Description | Potential Advantages for 4-(Piperidin-2-yl)pyridine Hydrochloride Synthesis |
| Biocatalysis | Use of enzymes or whole organisms to catalyze chemical reactions. nih.govrsc.org | High selectivity, mild reaction conditions, use of renewable feedstocks. ukri.org |
| Flow Chemistry | Performing chemical reactions in a continuous flowing stream. nih.govorganic-chemistry.org | Improved reaction control, higher yields, enhanced safety, easier scalability. nih.govmdpi.com |
| Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives like water or ionic liquids. mdpi.comresearchgate.net | Reduced pollution, lower cost, increased safety. mdpi.comnih.gov |
Exploration of Novel Reaction Pathways and Transformations
Beyond improving existing synthetic routes, a significant area of future research will involve the discovery and development of entirely new chemical reactions and transformations for this compound and its derivatives.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to creating complex molecules. rsc.orgmdpi.com This strategy avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps. mdpi.com Research into the selective C-H activation of pyridine and piperidine rings could lead to novel derivatives of 4-(Piperidin-2-yl)pyridine with unique properties and applications. rsc.orgmdpi.com
Nucleophilic Substitution: The pyridine ring in 4-(Piperidin-2-yl)pyridine is susceptible to nucleophilic substitution, particularly when activated. nih.govevitachem.com Future work could explore the reactions of this compound with a wider range of nucleophiles to generate new derivatives. researchgate.netresearchgate.net Studies on the nucleophilic aromatic substitution (SNAr) of pyridinium (B92312) ions have shown that the reactivity is highly dependent on the substituents and reaction conditions. nih.gov
Ring-Closing Metathesis (RCM): Ring-closing metathesis is a powerful reaction for the formation of cyclic compounds and has been widely used in the synthesis of complex molecules. nih.govyoutube.comrsc.orgnih.gov This reaction could be employed to create novel polycyclic structures incorporating the 4-(Piperidin-2-yl)pyridine scaffold. The development of new RCM catalysts with improved activity and selectivity continues to expand the scope of this transformation. orgsyn.org
The table below outlines some novel reaction pathways and their potential for creating new derivatives from 4-(Piperidin-2-yl)pyridine.
| Reaction Pathway | Description | Potential Application to 4-(Piperidin-2-yl)pyridine |
| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. rsc.org | Introduction of new functional groups onto the pyridine or piperidine ring. rsc.org |
| Nucleophilic Substitution | Replacement of a leaving group on the pyridine ring by a nucleophile. nih.gov | Synthesis of a diverse library of derivatives with varied electronic properties. evitachem.com |
| Ring-Closing Metathesis | Formation of a cyclic compound from a diene using a metal catalyst. youtube.com | Creation of novel macrocyclic and polycyclic architectures. nih.gov |
Advanced Computational Modeling for Predictable Chemical Behavior
Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound, advanced computational modeling can provide valuable insights into its chemical behavior, guiding experimental work and accelerating the discovery of new applications.
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different positions on the pyridine and piperidine rings, as well as the stereoselectivity of reactions. researchgate.netmdpi.com This information can help chemists design more efficient and selective synthetic routes. researchgate.net Computational studies can also elucidate reaction mechanisms, providing a deeper understanding of the factors that control chemical transformations. mdpi.com
Simulating Spectroscopic Properties: Computational methods can be used to predict various spectroscopic properties, such as NMR and UV-Vis spectra. researchgate.net This can aid in the characterization of new compounds and the interpretation of experimental data.
Modeling for Materials Science: Computational modeling can be used to predict the properties of materials derived from this compound. For example, DFT calculations can be used to estimate the electronic properties of polymers or the catalytic activity of metal complexes containing this ligand. researchgate.net This predictive capability can guide the design of new materials with desired functionalities.
The following table highlights the applications of advanced computational modeling in the study of this compound.
| Computational Application | Description | Relevance to this compound |
| Reactivity Prediction | Using quantum chemical methods to determine the most likely sites of reaction. researchgate.net | Guiding the design of selective synthetic transformations. mdpi.com |
| Spectroscopic Simulation | Calculating spectroscopic data to aid in compound characterization. researchgate.net | Confirming the structure of newly synthesized derivatives. |
| Materials Property Modeling | Predicting the physical and chemical properties of materials. researchgate.net | Designing novel polymers and catalysts with specific functionalities. |
Discovery of New Non-Biological Chemical Applications and Materials
While much of the research on piperidinylpyridine derivatives has been focused on their biological activity, there is a growing interest in their potential for non-biological applications.
Polymer Science: Pyridine-containing polymers have shown promise in a variety of applications, including as membranes, sensors, and catalysts. The 4-(Piperidin-2-yl)pyridine moiety could be incorporated into polymer backbones or as a pendant group to impart specific properties. The use of perfluoropyridine in the synthesis of fluoropolymers via nucleophilic aromatic substitution demonstrates the potential for creating novel materials with unique thermal and chemical resistance. mdpi.com
Catalysis: The nitrogen atoms in the pyridine and piperidine rings of 4-(Piperidin-2-yl)pyridine make it an excellent candidate as a ligand for transition metal catalysts. nih.gov Bipyridine derivatives are widely used as ligands in catalysis, and the unique steric and electronic properties of 4-(Piperidin-2-yl)pyridine could lead to catalysts with novel reactivity and selectivity. nih.gov
Functional Materials: The ability of the pyridine ring to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, makes 4-(Piperidin-2-yl)pyridine an interesting building block for the construction of supramolecular assemblies and functional materials. mdpi.com These materials could have applications in areas such as gas storage, separation, and sensing.
The table below lists potential non-biological applications for this compound and its derivatives.
| Application Area | Description | Potential Role of this compound |
| Polymer Science | The synthesis and study of large molecules composed of repeating subunits. | As a monomer or functional additive to create polymers with tailored properties. mdpi.com |
| Catalysis | The acceleration of a chemical reaction by a catalyst. | As a ligand for transition metal complexes to create new catalysts. nih.gov |
| Functional Materials | Materials designed to have specific, often stimuli-responsive, properties. | As a building block for supramolecular assemblies and crystalline solids. mdpi.com |
Q & A
Q. What are the recommended synthetic routes for 4-(Piperidin-2-yl)pyridine hydrochloride, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : React piperidine derivatives (e.g., 4-piperidone) with pyridine precursors under basic conditions (e.g., NaOH in dichloromethane) to form the piperidine-pyridine backbone .
- Step 2 : Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in anhydrous solvents like ethanol .
- Optimization : Control reaction temperature (20–50°C) and solvent polarity to minimize side products. Use TLC or HPLC to monitor reaction progress .
Q. How is the purity and structural integrity of this compound validated?
- Analytical Methods :
- NMR Spectroscopy : Confirm proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, pyridine protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ for C10H14N2·HCl at m/z 198.1) .
- HPLC : Ensure >98% purity using a C18 column with acetonitrile/water mobile phase .
Q. What safety protocols are critical when handling this compound?
- Personal Protection : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 2–8°C, away from moisture and strong oxidizers (e.g., peroxides) .
- Emergency Measures : For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of piperidine-pyridine derivatives?
- Approach :
- Dose-Response Studies : Test compound activity across a broad concentration range (e.g., 1 nM–100 µM) to identify optimal efficacy windows .
- Target-Specific Assays : Use kinase or receptor-binding assays to clarify mechanistic interactions (e.g., IC50 determinations) .
- Meta-Analysis : Compare data across studies, noting variables like cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, temperature) .
Q. What strategies improve the stability of this compound in aqueous solutions?
- Stabilization Methods :
- pH Control : Maintain pH 4–6 using citrate or phosphate buffers to prevent hydrolysis of the hydrochloride salt .
- Lyophilization : Freeze-dry the compound for long-term storage, reconstituting in anhydrous DMSO before use .
- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous formulations to mitigate oxidation .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodology :
- Molecular Docking : Predict binding affinities to targets (e.g., enzymes, GPCRs) using software like AutoDock Vina .
- ADME Prediction : Use QSAR models to estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
- Example : Modifying the pyridine substituents (e.g., adding electron-withdrawing groups) to improve metabolic half-life .
Data Contradiction Analysis
Q. Why do reported melting points for similar piperidine hydrochloride salts vary across studies?
- Key Factors :
- Crystallinity : Differences in recrystallization solvents (e.g., ethanol vs. acetone) affect crystal packing and observed melting points .
- Impurities : Trace solvents or byproducts (e.g., unreacted precursors) lower melting points. Use DSC for accurate measurements .
- Hydration State : Anhydrous vs. monohydrate forms can shift melting points by 10–20°C .
Q. How should researchers address discrepancies in cytotoxicity data for this compound?
- Troubleshooting Steps :
- Cell Viability Assays : Validate results using multiple methods (e.g., MTT, ATP-luminescence) .
- Batch Variability : Test multiple synthesis batches to rule out impurity-driven toxicity .
- Control Experiments : Include reference compounds (e.g., cisplatin for apoptosis studies) to calibrate assay sensitivity .
Methodological Best Practices
Table 1 : Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 25–40°C | Higher temps risk decomposition | |
| Solvent | Dichloromethane/EtOH | Balances solubility and safety | |
| Reaction Time | 6–12 hours | Shorter times reduce side products |
Table 2 : Analytical Benchmarks for Quality Control
| Technique | Target Metrics | Acceptable Range | Reference |
|---|---|---|---|
| 1H NMR | Integration ratios (e.g., 1:1 for pyridine/piperidine) | ±5% deviation | |
| HPLC | Retention time consistency | RSD < 2% |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
